2-(benzylsulfanyl)-7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
2-(BENZYLSULFANYL)-7-(4-ETHOXYPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a benzylsulfanyl group, an ethoxyphenyl group, and a methoxyphenyl group, all attached to a triazolopyrimidine core
Preparation Methods
The synthesis of 2-(BENZYLSULFANYL)-7-(4-ETHOXYPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.
Introduction of Substituents: The benzylsulfanyl, ethoxyphenyl, and methoxyphenyl groups are introduced through various substitution reactions.
Final Coupling: The final step involves coupling the substituted triazolopyrimidine with the carboxamide group under specific reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
2-(BENZYLSULFANYL)-7-(4-ETHOXYPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(BENZYLSULFANYL)-7-(4-ETHOXYPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-7-(4-ETHOXYPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-(BENZYLSULFANYL)-7-(4-ETHOXYPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be compared with other triazolopyrimidine derivatives, such as:
2-Amino-5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine: This compound has similar structural features but lacks the benzylsulfanyl and ethoxyphenyl groups, which may result in different biological activities.
([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids: These compounds have a quinazoline core instead of a pyrimidine core, leading to different chemical and biological properties.
The uniqueness of 2-(BENZYLSULFANYL)-7-(4-ETHOXYPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific substituents and their arrangement, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C29H29N5O3S |
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Molecular Weight |
527.6 g/mol |
IUPAC Name |
2-benzylsulfanyl-7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C29H29N5O3S/c1-4-37-22-16-14-21(15-17-22)26-25(27(35)31-23-12-8-9-13-24(23)36-3)19(2)30-28-32-29(33-34(26)28)38-18-20-10-6-5-7-11-20/h5-17,26H,4,18H2,1-3H3,(H,31,35)(H,30,32,33) |
InChI Key |
JZDVINLYVAJBGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)SCC4=CC=CC=C4)C)C(=O)NC5=CC=CC=C5OC |
Origin of Product |
United States |
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